Undecanoic anhydride
CAS No.: 2082-77-1
Cat. No.: VC3694251
Molecular Formula: C22H42O3
Molecular Weight: 354.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2082-77-1 |
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Molecular Formula | C22H42O3 |
Molecular Weight | 354.6 g/mol |
IUPAC Name | undecanoyl undecanoate |
Standard InChI | InChI=1S/C22H42O3/c1-3-5-7-9-11-13-15-17-19-21(23)25-22(24)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
Standard InChI Key | DGJTZXXNXZVULP-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCC(=O)OC(=O)CCCCCCCCCC |
Canonical SMILES | CCCCCCCCCCC(=O)OC(=O)CCCCCCCCCC |
Introduction
Chemical Identity and Nomenclature
Undecanoic anhydride, also known as undecylic anhydride, is the anhydride form of undecanoic acid. It is formed through the condensation of two molecules of undecanoic acid with the elimination of one water molecule. This compound is registered in chemical databases with specific identifiers that facilitate its recognition in scientific literature and chemical inventories.
Basic Identification Parameters
The compound is registered with the Chemical Abstracts Service (CAS) under the registry number 2082-77-1, which serves as its unique identifier in chemical databases . Its systematic name according to IUPAC nomenclature is "undecanoic acid, anhydride," although it is commonly referred to as undecanoic anhydride or undecylic anhydride in chemical literature and commercial contexts .
Molecular Characteristics
Undecanoic anhydride possesses distinct molecular characteristics that define its chemical behavior and properties. The compound has the molecular formula C22H42O3, reflecting its composition of two undecanoic acid molecules minus a water molecule . Its molecular mass is calculated at 354.57 g/mol, placing it in the category of medium-weight organic compounds .
Structural Properties
The structural configuration of undecanoic anhydride is characterized by the presence of two undecanoic acid chains linked through an anhydride functional group. This arrangement contributes to the compound's chemical reactivity and physical properties.
Molecular Structure
Undecanoic anhydride features two eleven-carbon chains connected through an anhydride linkage. The structure can be represented through various chemical notations:
Structural Representation | Value/Formula |
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Molecular Formula | C22H42O3 |
SMILES Notation | O=C(OC(=O)CCCCCCCCCC)CCCCCCCCCC |
Canonical SMILES | O=C(OC(=O)CCCCCCCCCC)CCCCCCCCCC |
InChI | InChI=1S/C22H42O3/c1-3-5-7-9-11-13-15-17-19-21(23)25-22(24)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
InChIKey | DGJTZXXNXZVULP-UHFFFAOYSA-N |
The structure consists of two long hydrophobic carbon chains joined by the characteristic anhydride group (-CO-O-CO-), which is the reactive center of the molecule .
Physical Properties
Undecanoic anhydride exhibits physical properties that reflect its molecular structure and functional groups:
Physical Property | Value |
---|---|
Physical State | Solid at room temperature |
Melting Point | 36.7°C |
Boiling Point | 210-245°C |
Appearance | White to off-white crystalline solid |
Solubility | Insoluble in water, soluble in organic solvents |
These physical properties are consistent with its structure as a medium-chain fatty acid anhydride, featuring a relatively high melting point and boiling range typical of compounds with extensive hydrocarbon chains .
Relationship to Undecanoic Acid
Undecanoic anhydride is derived from undecanoic acid, which serves as its precursor and influences many of its chemical properties.
Undecanoic Acid Characteristics
Undecanoic acid (C11H22O2) is a medium-chain fatty acid with eleven carbon atoms. It belongs to the class of organic compounds known as medium-chain fatty acids, which contain aliphatic tails with 4 to 12 carbon atoms . This acid is characterized by:
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High hydrophobicity
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Practical insolubility in water
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Relatively neutral chemical behavior
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Potential toxicity in certain contexts
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CAS Registry Number: 112-37-8
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Average Molecular Weight: 186.2912 g/mol
Formation of Undecanoic Anhydride
The formation of undecanoic anhydride typically occurs through dehydration of two molecules of undecanoic acid, resulting in the elimination of one water molecule. This reaction can be represented as:
2 C11H22O2 → C22H42O3 + H2O
The reaction generally requires catalysis or activation mechanisms, such as the use of dehydrating agents or mixed anhydride formation techniques similar to those employed with other carboxylic acids .
Chemical Reactivity
The chemical behavior of undecanoic anhydride is largely defined by its anhydride functional group, which imparts specific reactivity patterns.
Characteristic Reactions
As a carboxylic acid anhydride, undecanoic anhydride undergoes several characteristic reactions:
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Hydrolysis: In the presence of water, the anhydride hydrolyzes to form two molecules of undecanoic acid.
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Alcoholysis: Reaction with alcohols produces esters of undecanoic acid.
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Aminolysis: Reaction with amines yields undecanoic acid amides.
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Acylation: The anhydride can serve as an acylating agent for various nucleophiles.
These reactions follow similar mechanisms to those observed with other carboxylic anhydrides, with the long hydrocarbon chains influencing reaction rates and solubility characteristics.
Stability Considerations
The stability of undecanoic anhydride is influenced by several factors:
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Moisture sensitivity: Like most anhydrides, it reacts with atmospheric moisture.
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Thermal stability: The compound exhibits moderate thermal stability with decomposition occurring near its boiling point.
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Storage requirements: Typically requires storage in dry, cool conditions to prevent hydrolysis.
Synthesis Methods
The preparation of undecanoic anhydride can be approached through several synthetic pathways, drawing parallels from established methods for similar compounds.
Direct Methods
Direct synthesis of undecanoic anhydride typically involves the dehydration of undecanoic acid using coupling agents or dehydrating reagents. Common approaches include:
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Reaction with dehydrating agents such as dicyclohexylcarbodiimide (DCC)
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Treatment with acetyl chloride or other acid chlorides
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Thermal dehydration under controlled conditions
Indirect Methods
Alternative synthetic routes may involve:
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Reaction of undecanoyl chloride with sodium or potassium undecanoate
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Mixed anhydride methods similar to those described for other carboxylic acid derivatives
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Transanhydridization reactions with other anhydrides
While specific literature on optimized synthesis protocols for undecanoic anhydride is limited, these approaches represent viable pathways based on established organic chemistry principles for anhydride formation.
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